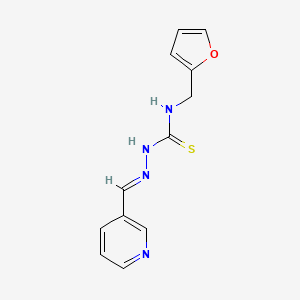
N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide, also known as FMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMPC is a thiosemicarbazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide and its derivatives have been extensively studied for their synthesis and structural characterization. For example, Bermejo et al. (2001) explored the synthesis and structural characterization of metal complexes of similar compounds, highlighting their behavior as neutral S-monodentate ligands in complexes with Group 12 metal cations (Bermejo et al., 2001).
Spectral and Modeling Studies
Spectral and modeling studies of these compounds have also been a focus. For instance, Abou-Melha (2021) studied the spectral structure elucidation of N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide, revealing insights into its molecular structure and potential for forming metal complexes (Abou-Melha, 2021).
Biological Evaluation
Various derivatives of these compounds have been evaluated for biological activities. Karaküçük-Iyidoğan et al. (2014) synthesized novel thiosemicarbazones and assessed their antibacterial and antioxidant properties, showing promising results against certain pathogens (Karaküçük-Iyidoğan et al., 2014).
Antiviral Activity
The antiviral properties of these compounds have also been studied. Moskalenko et al. (2021) synthesized derivatives with potential antiviral activity against yellow fever virus, showcasing their role in treating viral diseases (Moskalenko et al., 2021).
Electrochemical Applications
Safari et al. (2019) explored the electrochemical properties of a polymer on the surface of a newly synthesized derivative, highlighting its potential in electrochemical applications (Safari et al., 2019).
Antimicrobial Properties
Investigations into the antimicrobial properties of these compounds have also been conducted. Bhat et al. (2022) synthesized and characterized N-substituted phenyl/cyclohexyl derivatives and evaluated their antibacterial activity, showing effectiveness against certain bacteria (Bhat et al., 2022).
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(E)-pyridin-3-ylmethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c18-12(14-9-11-4-2-6-17-11)16-15-8-10-3-1-5-13-7-10/h1-8H,9H2,(H2,14,16,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVFYVDUEKTAKN-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2868972.png)

![Ethyl 5-(3-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868976.png)
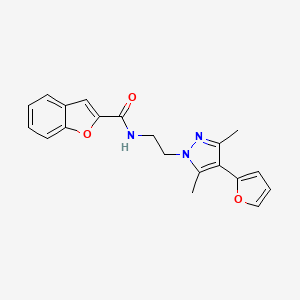
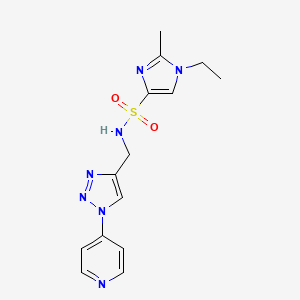
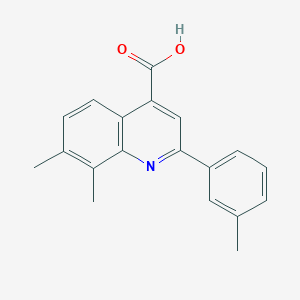

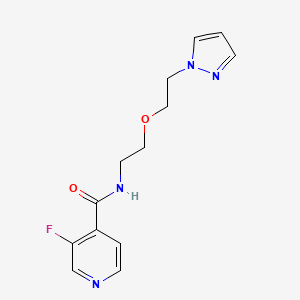
![5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2868985.png)
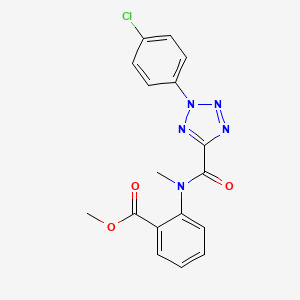
![7-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2868988.png)
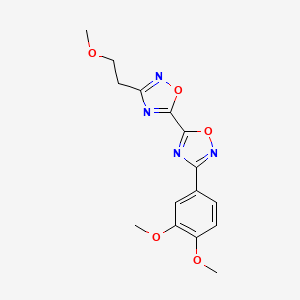
![5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride](/img/structure/B2868992.png)
